N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide typically involves a multi-step process. One common synthetic route includes the nitration of 2-ethoxyaniline to form 2-ethoxy-5-nitroaniline, followed by the sulfonation of 4-methylbenzenesulfonyl chloride to produce the final product. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration and sulfonation reactions.
Chemical Reactions Analysis
N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and contributing to the compound’s overall effects .
Comparison with Similar Compounds
N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide can be compared with similar compounds, such as:
N-(2-methoxy-5-nitrophenyl)acetamide: This compound has a similar nitrophenyl group but differs in the presence of a methoxy group and an acetamide group.
N-(2-ethoxy-5-nitrophenyl)acetamide: Similar to the target compound but with an acetamide group instead of a sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H16N2O5S |
---|---|
Molecular Weight |
336.4g/mol |
IUPAC Name |
N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16N2O5S/c1-3-22-15-9-6-12(17(18)19)10-14(15)16-23(20,21)13-7-4-11(2)5-8-13/h4-10,16H,3H2,1-2H3 |
InChI Key |
FAGJKGNKGYRPGE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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